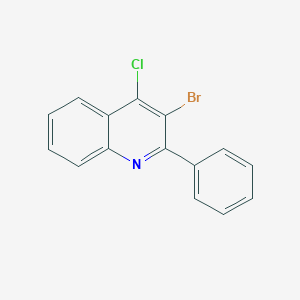
3-Bromo-4-chloro-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-2-phenylquinoline: is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities . The presence of bromine and chlorine atoms in the quinoline structure can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Suzuki-Miyaura coupling , which uses palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the compound while minimizing the production of by-products. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-chloro-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation can produce quinoline N-oxides .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-chloro-2-phenylquinoline is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: The compound is studied for its potential antimicrobial, antimalarial, and anticancer properties. It can inhibit the growth of various microbial species and cancer cell lines, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific characteristics .
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It can also interfere with the function of proteins and enzymes critical for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
2-Methylquinoline: Known for its antimicrobial and anticancer activities.
4-Chloroquinoline: Used in the synthesis of antimalarial drugs.
3-Bromoquinoline: Studied for its potential therapeutic properties
Uniqueness: 3-Bromo-4-chloro-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and biological activity.
Propriétés
Numéro CAS |
5425-48-9 |
|---|---|
Formule moléculaire |
C15H9BrClN |
Poids moléculaire |
318.59 g/mol |
Nom IUPAC |
3-bromo-4-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
TWLYREUNPNNGAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


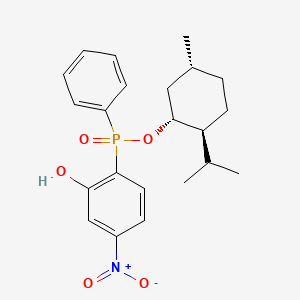

![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
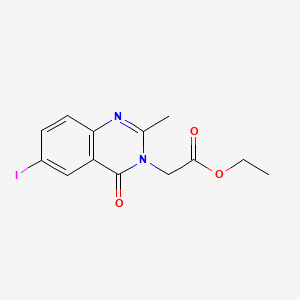
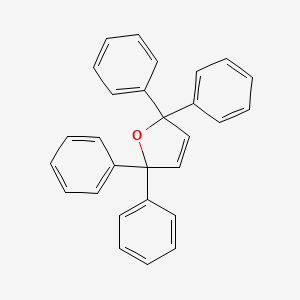
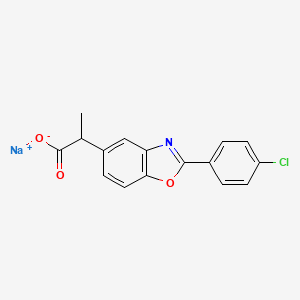

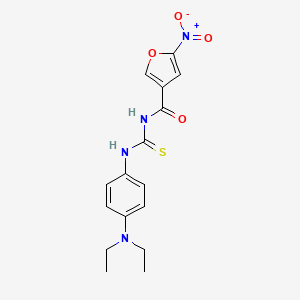
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

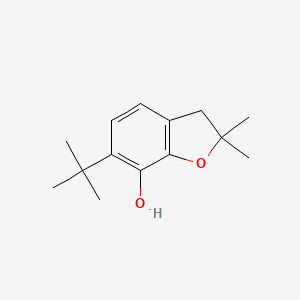
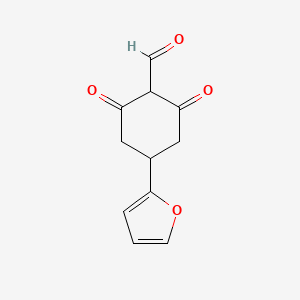
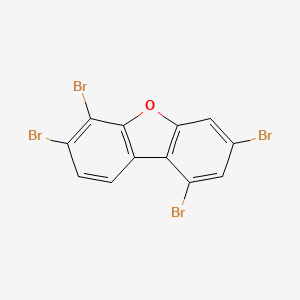
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
